molecular formula C10H8Cl2O B14371656 2-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride CAS No. 90767-76-3

2-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride

Cat. No.: B14371656
CAS No.: 90767-76-3
M. Wt: 215.07 g/mol
InChI Key: JVWLMTYYYXHTCG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride is an organic compound that features a cyclopropane ring attached to a 4-chlorophenyl group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride typically involves the reaction of 4-chlorobenzyl chloride with cyclopropanecarbonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The use of a base such as triethylamine can facilitate the reaction by neutralizing the hydrochloric acid formed during the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product can be achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    2-(4-Chlorophenyl)cyclopropane-1-methanol: Formed from reduction reactions.

    Ring-Opened Products: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyclopropane ring, due to its ring strain, can undergo ring-opening reactions under certain conditions, further expanding its reactivity profile .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-chlorophenyl)cyclopropane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWLMTYYYXHTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664465
Record name 2-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90767-76-3
Record name 2-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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